N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique combination of a cyanocyclohexyl group and a quinolinylsulfanyl group attached to a propanamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyanocyclohexyl group: This step might involve the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form 1-cyanocyclohexylamine.
Synthesis of the quinolin-2-ylsulfanyl group: This could involve the reaction of 2-mercaptoquinoline with an appropriate halide to form the quinolin-2-ylsulfanyl intermediate.
Coupling reaction: The final step would involve coupling the 1-cyanocyclohexylamine with the quinolin-2-ylsulfanyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Possible applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The quinolinylsulfanyl group might interact with specific binding sites, while the cyanocyclohexyl group could influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(quinolin-2-ylthio)acetamide
- N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)butanamide
- N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)pentanamide
Uniqueness
N-(1-cyanocyclohexyl)-2-(quinolin-2-ylsulfanyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the quinolinylsulfanyl group, in particular, might enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14(18(23)22-19(13-20)11-5-2-6-12-19)24-17-10-9-15-7-3-4-8-16(15)21-17/h3-4,7-10,14H,2,5-6,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEKYBMKPAOIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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